molecular formula C22H25BO3Si B1512685 (3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid CAS No. 855779-05-4

(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid

Cat. No.: B1512685
CAS No.: 855779-05-4
M. Wt: 376.3 g/mol
InChI Key: NNVAKOCPHAISJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid is a boronic acid derivative featuring a bulky tert-butyldiphenylsilyl (TBDPS) ether group at the meta position of the phenyl ring. The TBDPS group serves as a protective moiety for hydroxyl groups, offering stability under various synthetic conditions (e.g., basic or acidic media) while allowing selective deprotection using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl frameworks, particularly in pharmaceutical synthesis, such as the development of Elironrasib (RMC-6291), a RAS inhibitor .

Properties

IUPAC Name

[3-[tert-butyl(diphenyl)silyl]oxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BO3Si/c1-22(2,3)27(20-13-6-4-7-14-20,21-15-8-5-9-16-21)26-19-12-10-11-18(17-19)23(24)25/h4-17,24-25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVAKOCPHAISJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856084
Record name (3-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855779-05-4
Record name (3-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.

  • Substitution Reactions: The TBDPS group can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

  • Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents such as hydrofluoric acid (HF) or tetrabutylammonium fluoride (TBAF) are used to cleave the TBDPS group.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Alcohols: Resulting from reduction reactions.

  • Deprotected Phenols: Obtained by cleaving the TBDPS group.

Scientific Research Applications

(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Industry: The compound is used in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid exerts its effects involves its interaction with biological targets. The boronic acid group can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity. The TBDPS group provides steric protection, enhancing the selectivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Silyl Ether-Protected Boronic Acids
  • [3-(tert-Butyldimethylsilyloxy)phenyl]boronic acid Structural Difference: Replaces the diphenylsilyl group with a dimethylsilyl group. Applications: Less frequently used in complex syntheses due to diminished protective efficacy.
  • (3-(2-((tert-Butyldiphenylsilyl)oxy)ethoxy)phenyl)boronic acid Structural Difference: Incorporates an ethoxy spacer between the silyl group and phenyl ring. Impact: Enhanced flexibility and altered solubility (soluble in DMSO and ethanol), but increased molecular weight (420.39 g/mol) may slow reaction kinetics .
2.1.2 Alternative Protecting Groups
  • (3-(Benzyloxy)phenyl)boronic acid Structural Difference: Benzyloxy group instead of TBDPS. Impact: Requires hydrogenation for deprotection, incompatible with hydrogen-sensitive substrates. Exhibits higher acidity (pKa ~8.5–9.5) compared to silyl ethers (pKa >10) .

Functional Analogues

2.2.1 Electron-Withdrawing Substituents
  • 3-(Trifluoromethoxy)phenylboronic acid

    • Structural Difference : -OCF3 group at the meta position.
    • Impact : Strong electron-withdrawing effect increases acidity (pKa ~7.5–8.5) and enhances reactivity in cross-couplings. However, lacks the protective utility of silyl ethers .
    • Applications : Investigated for antibacterial activity but unsuitable for hydroxyl-protection strategies.
  • (3-Thiophenyl)boronic acid

    • Structural Difference : Thiophenyl group replaces the silyl-protected hydroxyl.
    • Impact : Sulfur atom introduces conjugation effects, altering electronic properties. Lower steric hindrance improves coupling rates but reduces functional group tolerance .
2.2.2 Amino and Hydroxymethyl Derivatives
  • 3-Aminophenylboronic acid (3APBA) Structural Difference: Amino group at the meta position. Impact: Fluorescent properties and pH-dependent binding to diols (e.g., fructose), useful in biosensing. Less stable in oxidative conditions compared to silyl-protected analogs .
  • 3-(Hydroxymethyl)phenylboronic acid

    • Structural Difference : Hydroxymethyl group instead of TBDPS.
    • Impact : Polar hydroxyl group improves aqueous solubility but necessitates protection in anhydrous reactions .

Research Findings and Case Studies

  • Elironrasib Synthesis : The compound enabled regioselective coupling with (2-(methoxymethyl)phenyl)boronic acid, achieving 78% yield in a key step. The TBDPS group remained intact during the reaction, demonstrating its stability under Pd-catalyzed conditions .
  • aureus), highlighting the importance of substituent choice .

Biological Activity

(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid is an organoboron compound notable for its diverse applications in organic synthesis and potential therapeutic uses. Its structure, characterized by a boronic acid moiety linked to a phenyl ring with a tert-butyldiphenylsilyl ether, enhances its stability and solubility, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a hallmark of boronic acids. This property allows it to interact with various biomolecules, influencing enzymatic reactions and cellular processes. The compound's bulky silyl group contributes to its specificity in binding interactions, which is crucial in drug design and development.

Applications in Drug Development

Recent studies have highlighted the potential of this compound in the development of pharmaceuticals. Its derivatives have been explored for their antiviral properties, particularly against HIV and SARS-CoV-2. For instance, research on structurally related compounds has demonstrated significant antiviral activity, suggesting that modifications on the boronic acid framework could lead to potent inhibitors targeting viral proteins .

Case Studies

  • Antiviral Activity : A series of compounds derived from boronic acids were synthesized and tested for their ability to inhibit HIV entry by targeting the gp120 protein. Modifications to the phenyl ring structure significantly improved binding affinity and selectivity, with some compounds achieving IC50 values as low as 0.27 μM .
  • SARS-CoV-2 Inhibition : Research has focused on the development of nsp14 methyltransferase inhibitors, where phenyl-substituted boronic acids showed improved cell membrane permeability and inhibitory activity against SARS-CoV-2 . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring could enhance biological activity.

Comparative Analysis

A comparative analysis of structurally similar boronic acids reveals distinct attributes that influence their biological activities:

Compound NameStructure FeaturesUnique Attributes
Phenylboronic Acid Simple phenyl group attached to boronCommonly used in Suzuki reactions
4-(Bromophenyl)boronic Acid Bromine substitution on phenyl ringEnhanced reactivity due to halogen atom
3-(Trifluoromethylphenyl)boronic Acid Trifluoromethyl group on phenyl ringIncreased lipophilicity and potential biological activity
4-(tert-Butyldimethylsilyloxy)phenylboronic Acid Silyl ether similar to tert-butyldiphenylsilylDifferent steric hindrance affecting reactivity

The unique bulky tert-butyldiphenylsilyl group in this compound enhances its stability and solubility compared to simpler boronic acids, facilitating specific interactions within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.